![molecular formula C6H12N2 B1319118 2,7-Diazabiciclo[4.2.0]octano CAS No. 51392-74-6](/img/structure/B1319118.png)

2,7-Diazabiciclo[4.2.0]octano

Descripción general

Descripción

DABCO, also known as triethylenediamine or TEDA, is a colorless solid and a highly nucleophilic tertiary amine base . It’s used as a catalyst and reagent in polymerization and organic synthesis .

Synthesis Analysis

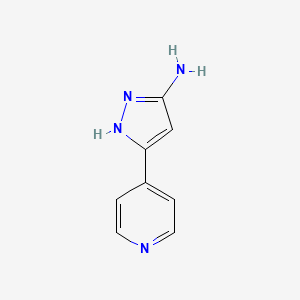

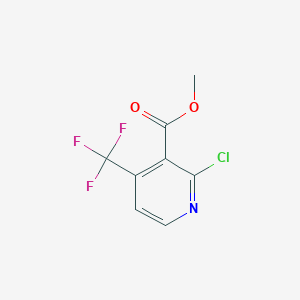

DABCO is commonly used as a base, catalyst, and reagent, and its frequent use has been reflected in a large number of publications .Molecular Structure Analysis

DABCO is a bicyclic organic compound with the formula N2(C2H4)3 . It’s similar in structure to quinuclidine, but the latter has one of the nitrogen atoms replaced by a carbon atom .Chemical Reactions Analysis

DABCO is used as a nucleophilic catalyst for the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers . It’s also used in Baylis–Hillman reactions of aldehydes and unsaturated ketones and aldehydes .Physical and Chemical Properties Analysis

DABCO is a colorless, solid organic compound with a melting point of 156–160°C, a boiling point of 174–176°C, and a flash point of 62°C . It’s hygroscopic and has good solubility in many polar, as well as nonpolar solvents .Aplicaciones Científicas De Investigación

Catálisis en Reacciones Orgánicas

1,4-Diazabiciclo[2.2.2]octano (DABCO) actúa como catalizador en diversas reacciones orgánicas, incluyendo reacciones de acoplamiento cruzado en medios acuosos, que son fundamentales en la creación de moléculas orgánicas complejas .

Base en la Síntesis Química

DABCO actúa como una base de amina impedida fuerte, facilitando numerosos procesos sintéticos al aceptar protones e impulsando las reacciones hacia adelante .

Adsorción de Metales Pesados

La investigación ha demostrado que los materiales mesoporosos funcionalizados con DABCO pueden adsorber eficazmente metales pesados como el cromo del agua, destacando su potencial en aplicaciones de limpieza ambiental .

Versatilidad Sintética

Las propiedades básicas de DABCO lo convierten en un reactivo versátil en química orgánica, utilizado como base, catalizador y reactivo en una amplia gama de aplicaciones sintéticas .

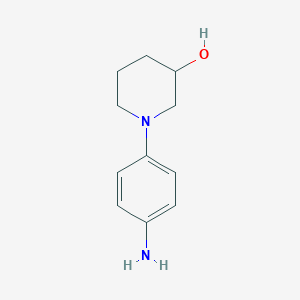

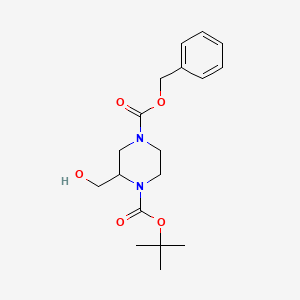

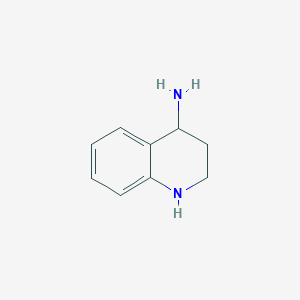

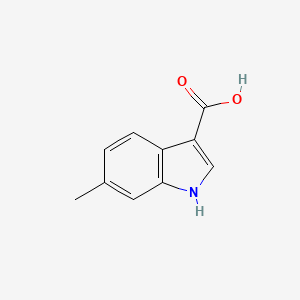

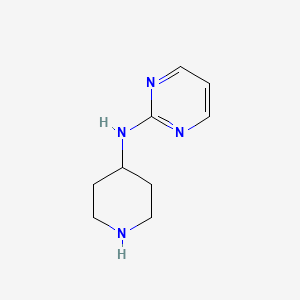

Síntesis de Derivados de Piperazina

DABCO se utiliza como material de partida para sintetizar derivados de piperazina, que son valiosos en productos farmacéuticos y como intermedios sintéticos .

Mecanismo De Acción

Target of Action

The primary target of 2,7-Diazabicyclo[4.2.0]octane is the Glucagon-like peptide-1 receptor (GLP-1R) . This receptor plays a crucial role in the regulation of glucose homeostasis and is a key target for the treatment of type 2 diabetes .

Mode of Action

2,7-Diazabicyclo[4.2.0]octane acts as a modulator of the GLP-1 receptor . It interacts with the receptor, leading to a series of downstream effects that help regulate glucose levels in the body .

Biochemical Pathways

The interaction of 2,7-Diazabicyclo[4.2.0]octane with the GLP-1 receptor affects several biochemical pathways. The GLP-1 receptor is involved in the secretion of insulin, inhibition of glucagon secretion, reduction of appetite, and slowing down of gastric emptying . Therefore, modulation of this receptor can have significant effects on these pathways and their downstream effects.

Result of Action

The modulation of the GLP-1 receptor by 2,7-Diazabicyclo[4.2.0]octane can lead to significant molecular and cellular effects. These include the stimulation of insulin secretion in a glucose-dependent manner, inhibition of glucagon secretion, reduction of appetite, and slowing down of gastric emptying . These effects can help regulate glucose levels in the body, making this compound potentially useful in the treatment of type 2 diabetes .

Safety and Hazards

DABCO is moderately toxic and should be handled in a fume hood, as it causes irritation upon contact with skin or eyes . It must be stored under an inert gas atmosphere in a refrigerator due to its high hygroscopicity, the tendency of sublimation at room temperature, and the reactivity toward CO2 and air moisture .

Análisis Bioquímico

Biochemical Properties

2,7-Diazabicyclo[4.2.0]octane plays a significant role in biochemical reactions due to its strong nucleophilic nature. It interacts with various enzymes, proteins, and other biomolecules, facilitating reactions that are otherwise challenging. For instance, it is known to interact with glucagon-like peptide-1 receptors, modulating their activity and influencing metabolic pathways . The compound’s ability to form stable complexes with metal ions also makes it useful in catalysis and enzyme inhibition studies .

Cellular Effects

The effects of 2,7-Diazabicyclo[4.2.0]octane on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules, thereby affecting cellular responses to external stimuli . Additionally, 2,7-Diazabicyclo[4.2.0]octane has been observed to alter gene expression patterns, leading to changes in protein synthesis and cellular function .

Molecular Mechanism

At the molecular level, 2,7-Diazabicyclo[4.2.0]octane exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, its interaction with glucagon-like peptide-1 receptors results in the modulation of insulin secretion and glucose metabolism . The compound also acts as an enzyme inhibitor, preventing the catalytic activity of certain enzymes and thereby influencing metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,7-Diazabicyclo[4.2.0]octane change over time. The compound is relatively stable under standard conditions, but its activity can degrade over extended periods . Long-term studies have shown that 2,7-Diazabicyclo[4.2.0]octane can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 2,7-Diazabicyclo[4.2.0]octane vary with different dosages in animal models. At lower doses, the compound has been shown to enhance metabolic activity and improve glucose tolerance . At higher doses, it can exhibit toxic effects, including cellular damage and adverse metabolic responses . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

2,7-Diazabicyclo[4.2.0]octane is involved in several metabolic pathways. It interacts with enzymes such as glucagon-like peptide-1 receptors, influencing glucose metabolism and insulin secretion . The compound also affects the levels of various metabolites, altering metabolic flux and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 2,7-Diazabicyclo[4.2.0]octane is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites where it exerts its biochemical effects . The compound’s distribution is influenced by its affinity for certain cellular components, leading to its accumulation in specific tissues .

Subcellular Localization

The subcellular localization of 2,7-Diazabicyclo[4.2.0]octane is critical for its activity. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that the compound interacts with its intended targets, thereby exerting its biochemical effects efficiently .

Propiedades

IUPAC Name |

2,7-diazabicyclo[4.2.0]octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2/c1-2-5-6(4-8-5)7-3-1/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNLOUXALILBKPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CN2)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101307591 | |

| Record name | 2,7-Diazabicyclo[4.2.0]octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101307591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51392-74-6 | |

| Record name | 2,7-Diazabicyclo[4.2.0]octane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51392-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,7-Diazabicyclo[4.2.0]octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101307591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main focus of the research presented in the paper?

A1: The research focuses on a novel synthetic method for creating a specific class of bicyclic compounds, the 3,8-dioxo-5-thia-2,7-diazabicyclo[4.2.0]octanes. These compounds are characterized by a 2,7-Diazabicyclo[4.2.0]octane core structure with specific functional groups attached. The paper details the reaction mechanism, which involves an intramolecular acylation of unsym-diacylaminoazetidinone disulfides [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B1319054.png)

![7-Amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile](/img/structure/B1319057.png)

![4-[(Benzyloxy)methyl]piperidine hydrochloride](/img/structure/B1319066.png)

![Tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1319068.png)